ETHYL (S)-2-(BENZYLOXY)PROPIONATE
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl (2R)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
YECFQHZUGDYXTN-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethyl lactate attacks the benzyl bromide electrophile. The base deprotonates the hydroxyl group, enhancing reactivity. Steric hindrance from the lactate’s methyl group necessitates strong bases like Cs₂CO₃ for optimal efficiency.
Industrial Adaptations
-
Scale-Up : Reactions are conducted under nitrogen to prevent hydrolysis of benzyl bromide.
-
Work-Up : Sequential washes with HCl (2N) and NaHCO₃ remove excess reagents.
-
Purification : Distillation or silica gel chromatography achieves >95% purity.
Lithium Diisopropylamide (LDA)-Mediated Dealkylation
A patent (CN103992197A) details an alternative route using LDA for dealkylation of N,N-tetramethyl-2-benzyloxy lactic acid amides:
Procedure
Advantages
-
Mild Conditions : Avoids high-pressure or cryogenic setups.
-
Eco-Friendly : Minimal LDA usage reduces environmental impact.
Sodium tert-Amylate Method
CN113233972A highlights a safer approach using sodium tert-amylate:
Key Steps
-
Substrate : R-Methyl lactate
-
Base : Sodium tert-amylate
-
Benzyl Halide : Benzyl bromide
-
Solvent : Tetrahydrofuran (THF)
Enzymatic Resolution of Racemic Mixtures
While less common, enzymatic hydrolysis offers enantioselective synthesis:
Process
Limitations
-
Cost : Enzymes increase production expenses.
-
Throughput : Slower than chemical methods, limiting industrial use.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| O-Benzylation | 73–85 | >95 | Low | High |
| LDA-Mediated Dealkylation | 86–94 | 95–97 | Moderate | Moderate |
| Sodium tert-Amylate | 87–91 | >96 | Low | High |
| Enzymatic Resolution | 50–60 | >99 | High | Low |
Optimization Strategies
-
Catalytic Benzylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
-
Solvent-Free Conditions : Microwave-assisted synthesis reduces solvent use and enhances efficiency.
-
Chiral Retention : Low temperatures (-30°C) prevent racemization during benzylation.
Industrial Applications
Ethyl (S)-2-(benzyloxy)propionate is pivotal in synthesizing:
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-benzyloxypropanol.
Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.
Scientific Research Applications
®-Ethyl 2-benzyloxypropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl (2S)-2-(benzyloxy)propanoate
- CAS Number : 54783-72-1
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Structure : Features a chiral (S)-configured propionate backbone with a benzyloxy (-O-CH₂-C₆H₅) group at the 2-position and an ethyl ester (-COOCH₂CH₃) .
Applications :
This compound is primarily used in asymmetric synthesis as a chiral building block. Its benzyloxy group acts as a protective moiety for hydroxyl groups in intermediates for pharmaceuticals or agrochemicals .
Comparison with Structurally Similar Compounds
Ethyl (R)-2-Azidopropionate
Ethyl 2-Phenylpropionate
Ethyl (S)-2-((Methylsulfonyl)oxy)propionate
Methyl 2-Methoxypropionate
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What is the standard synthetic route for ETHYL (S)-2-(BENZYLOXY)PROPIONATE (CAS 54783-72-1), and how is its stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via O-benzylation of ethyl (S)-lactate using silver(I) oxide and benzyl bromide. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Enantiomeric purity is maintained by starting with commercially available (S)-ethyl lactate and verifying optical rotation or chiral HPLC post-synthesis. Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- NMR : H NMR (CDCl) shows characteristic signals: δ 1.3 (t, 3H, CHCH), δ 4.2 (q, 2H, OCH), δ 4.5 (q, 1H, CH-O-Bn), δ 7.3 (m, 5H, aromatic).
- MS : Molecular ion peak at m/z 208 (M).
- Purity : Assessed via GC or HPLC (>98% purity). Chiral columns confirm enantiomeric excess (e.g., Chiralcel OD-H, hexane/i-PrOH 95:5) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted benzyl bromide and silver salts. For large-scale reactions, fractional distillation under reduced pressure (b.p. ~120–125°C at 0.1 mmHg) is preferred .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess when scaling up synthesis?
- Methodological Answer :
- Catalyst Control : Use freshly prepared silver(I) oxide to minimize racemization.
- Temperature : Maintain reaction at 0–5°C to suppress side reactions.
- Post-Synthesis Analysis : Employ chiral SFC (supercritical fluid chromatography) for rapid, high-resolution enantiopurity assessment .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Methodological Answer :
- Ester Hydrolysis : Occurs under acidic or aqueous conditions. Mitigated by rigorous drying of reagents and solvents.
- Over-Alkylation : Minimized by stoichiometric control of benzyl bromide.
- Byproduct Removal : Silver halide precipitates are filtered immediately post-reaction to prevent decomposition .
Q. How is this compound utilized in synthesizing chiral aldehydes?
- Methodological Answer : The compound is a precursor to (−)-(S)-2-(Benzyloxy)propanal, a chiral aldehyde used in asymmetric synthesis. Reduction with DIBAL-H at −78°C selectively cleaves the ester to yield the aldehyde, which is stabilized by the benzyloxy group. The aldehyde’s configuration is retained due to steric hindrance .
Q. What challenges arise in scaling up production, and how are they addressed?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with precise temperature control.
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate mixtures).
- Yield Loss : Optimize stoichiometry (e.g., 1.1 eq benzyl bromide) and reaction time (8–12 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
